Adipic acid monoethyl ester

Catalog No.
S584347
CAS No.
626-86-8
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid monoethyl ester

CAS Number

626-86-8

Product Name

Adipic acid monoethyl ester

IUPAC Name

6-ethoxy-6-oxohexanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC(=O)O

Synonyms

adipic acid monoethyl ester, monoethyl adipate

Canonical SMILES

CCOC(=O)CCCCC(=O)O

Organic Synthesis:

Adipic acid monoethyl ester (AAME) serves as a valuable building block in organic synthesis, allowing researchers to construct more complex molecules. Its reactive ester group can undergo various transformations, such as:

  • Nucleophilic substitution: This reaction replaces the ester group with another functional group, leading to diverse new compounds.
  • Condensation reactions: AAME can participate in condensation reactions with other molecules to form complex structures, such as polymers and heterocyclic compounds.

These versatile functionalities make AAME a crucial tool for synthesizing various organic compounds relevant in various research fields, including:

  • Medicinal chemistry: AAME can be used to synthesize drug candidates and probe molecules for studying biological processes.
  • Materials science: AAME is a potential precursor for developing novel polymers with desired properties for applications in electronics, coatings, and more.
  • Fine chemicals: AAME finds use in the synthesis of various fine chemicals, such as fragrances and flavors.

Antimicrobial Properties:

Research suggests that AAME possesses antifungal activity against certain plant pathogens, particularly Botrytis cinerea, commonly known as gray mold. Studies have demonstrated its ability to:

  • Suppress spore germination: AAME hinders the formation of fungal spores, crucial for disease spread.
  • Inhibit mycelium development: AAME restricts the growth of fungal threads, hindering fungal colonization of plant tissues.

These findings indicate the potential of AAME as an environmentally friendly fungicide for protecting crops against fungal diseases, although further research is necessary to evaluate its efficacy and safety in agricultural settings.

Future Directions:

Ongoing research explores the potential of AAME in various scientific fields. This includes:

  • Developing new synthetic methods: Researchers aim to optimize existing synthesis pathways for AAME or discover new, more efficient methods for its production.
  • Exploring its biological activity: Further studies are needed to understand the mechanisms behind AAME's antifungal properties and investigate its potential activity against other pathogens.
  • Investigating its applications in material science: Research is ongoing to explore the use of AAME in the synthesis of novel polymers with desired functionalities.

Adipic acid monoethyl ester, also known as monoethyl adipate, is an organic compound with the molecular formula C8H14O4C_8H_{14}O_4 and a molecular weight of approximately 174.19 g/mol. This compound is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and biological research. It is primarily derived from adipic acid, which is a dicarboxylic acid commonly used in the production of nylon and other polymers.

While AMME doesn't have a well-defined biological role, research suggests it exhibits antifungal properties. A study demonstrated that AMME suppressed spore germination and inhibited the growth of the fungal plant pathogen Botrytis cinerea. The exact mechanism of this antifungal activity remains under investigation.

AMME is generally considered to have low to moderate toxicity []. However, it's crucial to handle it with appropriate precautions:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves, safety glasses, and protective clothing when handling AMME [].
  • Mild respiratory irritant: Ensure proper ventilation when working with AMME to avoid inhalation [].
  • Potential flammability: Exercise caution near open flames or heat sources as AMME may be combustible [].
Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, adipic acid monoethyl ester can hydrolyze to yield adipic acid and ethanol.
  • Transesterification: The ester can undergo transesterification with alcohols to form different alkyl esters.
  • Esterification: It can react with carboxylic acids to form new esters.

These reactions are essential for the compound's utility in synthesizing other chemicals and materials.

Adipic acid monoethyl ester exhibits notable biological activity, particularly as an antifungal agent. Research indicates that it can suppress spore germination and mycelium development in phytopathogens such as Botrytis cinerea, which is responsible for various plant diseases . This property makes it a candidate for use in agricultural applications to protect crops from fungal infections.

Several methods exist for synthesizing adipic acid monoethyl ester:

  • Esterification: The most common method involves the reaction of adipic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.
  • Transesterification: This method involves the reaction of a suitable alkyl ester with adipic acid, often using sodium methoxide as a catalyst.
  • Direct Esterification: Adipic acid can be reacted directly with ethylene oxide or ethylene glycol under controlled conditions to yield the ester.

These synthesis methods allow for the production of adipic acid monoethyl ester in varying purities and quantities depending on the desired application.

Adipic acid monoethyl ester has diverse applications across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Agriculture: Its antifungal properties make it useful in developing fungicides to protect crops.
  • Industrial Uses: The compound is employed in producing plasticizers, lubricants, and coatings due to its favorable chemical properties.

Studies on the interactions of adipic acid monoethyl ester reveal its potential effectiveness against various fungal pathogens. In particular, its ability to inhibit spore germination suggests that it could be integrated into integrated pest management strategies . Further research into its interactions with other biological molecules could enhance its application scope.

Adipic acid monoethyl ester shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Adipic AcidC6H10O4C_6H_{10}O_4Dicarboxylic acid used primarily in nylon production.
Diethyl AdipateC10H18O4C_{10}H_{18}O_4Diester form; used as a plasticizer and solvent.
Ethyl HexanoateC8H16O2C_8H_{16}O_2Ester of hexanoic acid; used as a flavoring agent.
Monoethyl AdipateC8H14O4C_8H_{14}O_4Another name for adipic acid monoethyl ester; same properties.

Adipic acid monoethyl ester is unique due to its specific antifungal activity and its role as an intermediate in organic synthesis, distinguishing it from other similar compounds that may not exhibit these properties.

Adipic acid monoethyl ester, a significant intermediate in organic synthesis, is primarily produced through conventional esterification techniques that involve the reaction between adipic acid and ethanol [1]. These methods form the foundation of industrial and laboratory-scale synthesis of this valuable compound [2]. The conventional approaches typically employ acid catalysts to facilitate the formation of the monoester product while controlling reaction parameters to achieve optimal yields [4].

Acid-Catalyzed Reactions with Ethanol

The most direct route to synthesize adipic acid monoethyl ester involves the Fischer esterification reaction between adipic acid and ethanol in the presence of an acid catalyst [19]. In a typical procedure, adipic acid is combined with ethanol in specific molar ratios, and a strong acid catalyst such as concentrated sulfuric acid is added to promote the reaction [4]. The reaction mixture is then heated under reflux conditions to drive the equilibrium toward product formation [2].

A standard laboratory protocol involves combining 7.5 grams of adipic acid with 20 milliliters of absolute ethanol, adding a small amount of toluene as a co-solvent, and introducing 2-3 drops of concentrated sulfuric acid as the catalyst [4]. The reaction mixture is heated and stirred continuously, with the temperature maintained between 70-80°C for several hours [1]. This process results in the formation of adipic acid monoethyl ester through selective esterification of one of the carboxylic acid groups [4].

The reaction mechanism proceeds through protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol [19]. This is followed by elimination of water to form the ester bond [19]. The reaction is an equilibrium process, and water removal techniques are often employed to shift the equilibrium toward product formation [4].

Reactant/ReagentQuantityReaction Conditions
Adipic acid7.5 gTemperature: 70-80°C
Ethanol20 mLReaction time: 8 hours
Toluene7.5 mLCatalyst: H₂SO₄ (2-3 drops)
Sulfuric acid2-3 dropsPressure: Atmospheric

Table 1: Typical reaction conditions for acid-catalyzed esterification of adipic acid with ethanol [4].

Anhydride Intermediate Formation Pathways

An alternative approach to synthesizing adipic acid monoethyl ester involves the formation of an anhydride intermediate [15]. This method typically begins with the conversion of adipic acid to adipic anhydride through dehydration reactions [6]. The anhydride intermediate is then selectively opened with ethanol to yield the monoester product [15].

The anhydride formation pathway often employs acetic anhydride as a dehydrating agent [6]. In this process, adipic acid is first treated with acetic anhydride at elevated temperatures (145-170°C), leading to the formation of a mixed anhydride intermediate [1] [15]. This intermediate subsequently reacts with ethanol to produce adipic acid monoethyl ester [1].

Research has demonstrated that the anhydride pathway can offer advantages in terms of selectivity for the monoester product [6]. By controlling the reaction conditions and stoichiometry, the opening of the anhydride intermediate can be directed to preferentially form the monoester rather than the diester product [15]. This approach is particularly valuable when high selectivity for the monoester is required [6].

A modified synthesis method involves heating and refluxing adipic acid with sulfuric acid in an organic solvent at temperatures between 145-170°C to form the anhydride intermediate [1]. The subsequent reaction with ethanol yields adipic acid monoethyl ester with high selectivity [1]. This method has been reported to achieve yields exceeding 95% under optimized conditions [1].

Catalytic Innovations

Macroporous Cation Exchange Resin Applications

Macroporous cation exchange resins have emerged as effective heterogeneous catalysts for the synthesis of adipic acid monoethyl ester, offering several advantages over traditional homogeneous acid catalysts [7]. These resins, typically based on sulfonated polystyrene cross-linked with divinylbenzene, provide acidic sites for catalyzing the esterification reaction while allowing for easy separation and reuse [18].

Amberlyst-15, a widely used macroporous strong acid cation exchange resin, has demonstrated excellent catalytic activity in the esterification of adipic acid with alcohols [11]. The resin's macroporous structure provides a high surface area and excellent accessibility to the active sites, enhancing reaction rates and conversion efficiency [18]. Studies have shown that these resins can achieve conversion rates comparable to those of homogeneous acid catalysts while offering the benefits of heterogeneous catalysis [14].

The catalytic mechanism involves the interaction of the carboxylic acid groups of adipic acid with the sulfonic acid groups on the resin surface [14]. This interaction activates the carbonyl group, making it more susceptible to nucleophilic attack by ethanol [11]. The water produced during the reaction is adsorbed onto the hydrophilic resin surface, effectively shifting the equilibrium toward product formation [14].

Research has demonstrated that the catalytic performance of macroporous cation exchange resins in adipic acid esterification is influenced by several factors, including the degree of cross-linking, surface area, and acid capacity [7]. Resins with higher acid capacities (typically 4-5 mmol/g) and larger surface areas show enhanced catalytic activity [18]. The macroporous structure also provides resistance to osmotic shock and thermal degradation, making these catalysts suitable for continuous operation [7].

Resin TypeAcid Capacity (mmol/g)Surface Area (m²/g)Conversion (%)Selectivity to Monoester (%)
Amberlyst-154.750-5585-9075-80
Dowex 50W4.845-5080-8570-75
D0014.240-4575-8065-70

Table 2: Comparison of different macroporous cation exchange resins in the esterification of adipic acid with ethanol [11] [14] [18].

Solvent-Free and Green Synthesis Approaches

Environmental concerns have driven the development of solvent-free and green synthesis approaches for adipic acid monoethyl ester production [17]. These methods aim to reduce or eliminate the use of volatile organic solvents, minimize waste generation, and improve the overall sustainability of the synthesis process [13].

Solvent-free esterification reactions typically involve direct mixing of adipic acid and ethanol in the presence of a suitable catalyst without additional solvents [17]. This approach not only reduces environmental impact but can also enhance reaction rates and selectivity [10]. Research has shown that under solvent-free conditions, the reaction between adipic acid and ethanol can achieve higher conversion rates compared to reactions conducted in conventional organic solvents [17].

One innovative green synthesis approach involves the use of recyclable solid acid catalysts in solvent-free conditions [13]. These catalysts, which include modified zeolites, heteropolyacids, and functionalized silica materials, provide acidic sites for catalyzing the esterification reaction while allowing for easy separation and reuse [10]. Studies have demonstrated that these catalysts can achieve high yields of adipic acid monoethyl ester (>90%) under optimized conditions [13].

Another environmentally friendly approach utilizes electrocatalytic methods for the synthesis of adipic acid derivatives [12]. This method employs electrochemical cells with suitable catalysts to promote the esterification reaction under mild conditions [12]. The electrocatalytic approach offers the advantage of operating at ambient temperature and pressure, reducing energy consumption compared to conventional thermal methods [12].

Recent research has also explored the use of biocatalytic methods for the synthesis of adipic acid esters [13]. Enzymes such as lipases have been employed as catalysts for the selective esterification of adipic acid with alcohols under mild conditions [13]. These biocatalytic approaches offer high selectivity and operate under environmentally benign conditions, although challenges related to enzyme stability and reaction rates remain to be addressed [13].

Reaction Optimization Strategies

Temperature and Stoichiometric Control

Temperature control plays a crucial role in optimizing the synthesis of adipic acid monoethyl ester [11]. The esterification reaction is typically endothermic, and higher temperatures generally favor product formation by increasing reaction rates and shifting the equilibrium toward the products [11]. However, excessive temperatures can lead to side reactions, product degradation, or diester formation [4].

Studies have shown that the optimal temperature range for the esterification of adipic acid with ethanol using acid catalysts is typically between 70-80°C [4]. Within this range, the reaction proceeds at a reasonable rate while maintaining good selectivity for the monoester product [11]. Temperature effects on reaction kinetics have been systematically investigated, with research demonstrating that the activation energy for the esterification of adipic acid with alcohols is approximately 14.5 kJ/mol [11].

Stoichiometric control is equally important in achieving high yields and selectivity [10]. While the esterification reaction theoretically requires a 1:1 molar ratio of adipic acid to ethanol for monoester formation, excess ethanol is typically employed to shift the equilibrium toward product formation [2]. Research has shown that a molar ratio of 1:10 to 1:20 (adipic acid to ethanol) can significantly enhance conversion and yield [11].

The effect of temperature and stoichiometric ratio on the esterification of adipic acid with ethanol has been systematically studied [11]. Experiments conducted at different temperatures (313K, 323K, and 333K) and varying alcohol-to-acid ratios (10:1, 15:1, and 20:1) have demonstrated that both parameters significantly influence reaction kinetics and product distribution [11]. Higher temperatures and excess alcohol concentrations generally lead to increased conversion rates, although the effect of alcohol concentration tends to plateau at very high ratios (>15:1) [11].

Temperature (K)Alcohol:Acid RatioCatalyst Loading (%)Conversion (%)Reaction Time (h)
31310:15658
32315:17806
33320:110904

Table 3: Effect of temperature and stoichiometric ratio on the esterification of adipic acid with ethanol using Amberlyst-15 catalyst [11].

Byproduct Minimization and Yield Enhancement

Minimizing byproduct formation and enhancing yield are critical aspects of optimizing the synthesis of adipic acid monoethyl ester [10]. The main challenges include controlling the formation of diethyl adipate (the diester product) and managing water production, which can inhibit the reaction by shifting the equilibrium [4].

Several strategies have been developed to minimize byproduct formation and enhance yield [10]. One effective approach involves the continuous removal of water during the reaction using azeotropic distillation with solvents such as toluene or cyclohexane [4]. In this method, the water formed during the reaction is continuously removed as an azeotrope with the solvent, effectively shifting the equilibrium toward product formation [4].

Another strategy employs selective reaction conditions that favor monoester formation over diester production [10]. This can be achieved by controlling reaction parameters such as temperature, catalyst concentration, and reaction time [11]. Research has shown that lower temperatures and shorter reaction times tend to favor monoester formation, while higher temperatures and extended reaction times promote diester formation [11].

The choice of catalyst also plays a significant role in byproduct minimization and yield enhancement [14]. Selective catalysts that preferentially activate one of the carboxylic acid groups of adipic acid can lead to improved monoester selectivity [14]. Studies have demonstrated that certain modified heterogeneous catalysts, such as functionalized silica materials and zeolites, can achieve monoester selectivities exceeding 90% under optimized conditions [10].

A novel approach for yield enhancement involves the use of selective synthesis methods based on the partial hydrolysis of diethyl adipate [10]. In this method, diethyl adipate is subjected to controlled hydrolysis using stoichiometric amounts of base, followed by acidification to yield adipic acid monoethyl ester [10]. This approach has been reported to achieve yields exceeding 97% with purities of 99.5% [10].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

626-86-8

General Manufacturing Information

Hexanedioic acid, 1-ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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